molecular formula C8H8ClF3N2 B13597193 (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine

(3-Chloro-5-(trifluoromethyl)benzyl)hydrazine

Cat. No.: B13597193
M. Wt: 224.61 g/mol
InChI Key: AFLZCIWAFAJVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-(trifluoromethyl)benzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of (3-Chloro-5-(trifluoromethyl)benzyl) chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide can be employed.

Major Products:

    Oxidation: Azides or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3-Chloro-5-(trifluoromethyl)benzyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modification of enzymatic activity. The chlorine and trifluoromethyl groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • (3-Chloro-5-(trifluoromethyl)benzyl)amine
  • (3-Chloro-5-(trifluoromethyl)benzyl)chloride
  • (3-Chloro-5-(trifluoromethyl)benzyl)alcohol

Comparison: (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity compared to its analogs. The hydrazine group allows for specific interactions with biological targets and enables a range of chemical transformations not possible with the amine, chloride, or alcohol derivatives.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]methylhydrazine

InChI

InChI=1S/C8H8ClF3N2/c9-7-2-5(4-14-13)1-6(3-7)8(10,11)12/h1-3,14H,4,13H2

InChI Key

AFLZCIWAFAJVGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.